5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione
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Overview
Description
5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione is a compound belonging to the class of imidazolidine derivatives. These compounds are known for their diverse pharmacological and biological activities, making them significant in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione typically involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate. This reaction yields imidazolidine derivatives with high efficiency . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pentyloxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tankyrase, which play a role in cellular processes such as the Wnt β-catenin pathway . This inhibition can lead to various therapeutic effects, including anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione
- 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
Uniqueness
5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione is unique due to its specific pentyloxy substitution, which may confer distinct biological and chemical properties compared to other imidazolidine derivatives .
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
5-(4-pentoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H18N2O3/c1-2-3-4-9-19-11-7-5-10(6-8-11)12-13(17)16-14(18)15-12/h5-8,12H,2-4,9H2,1H3,(H2,15,16,17,18) |
InChI Key |
FPVPUCWUYCPBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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